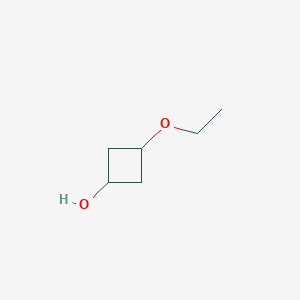
3-Ethoxycyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxycyclobutan-1-ol is a chemical compound that is part of a broader class of organic molecules known as cyclobutanols. These compounds are characterized by a four-membered cyclobutane ring and are of interest in organic synthesis due to their potential as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related cyclobutanol derivatives has been explored in various studies. For instance, a photochemical route has been developed to synthesize hydroxy derivatives of cyclobutane amino acids, which involves a highly endo-selective [2 + 2]-photocycloaddition reaction followed by a series of transformations including ring opening and Hofmann rearrangement . Another method for preparing α-methylene-γ-butyrolactones utilizes 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone, which upon reaction with Grignard reagents or aryllithium, followed by a series of reductions and treatments, yields the desired lactones .
Molecular Structure Analysis
The molecular structure of cyclobutanols like 3-ethoxycyclobutan-1-ol is characterized by the presence of a strained four-membered ring. This strain can influence the reactivity of the molecule, making it a versatile intermediate in organic synthesis. The stereochemistry of such compounds is also of interest, as demonstrated by the reassignment of stereochemistry in 3-ethoxy-2-methyl-2-vinylcyclobutanones, where NOE difference experiments confirmed the relative stereochemistry .
Chemical Reactions Analysis
Cyclobutanones, including those with ethoxy substituents, are known to participate in various chemical reactions. For example, they can undergo formal [4 + 2] cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride to yield cyclohexanones . They also react with pyridines and quinolines to form cycloadducts under the catalysis of Me3SiOTf . Additionally, 3-alkyloxycyclobutanones can form zwitterionic intermediates under Lewis acid catalysis and participate in annulations and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethoxycyclobutan-1-ol and its derivatives are influenced by the cyclobutane ring's strain and the substituents attached to it. This strain can lead to unique reactivity patterns, such as the smooth thermal ring-expansion observed in 2-ethoxycarbonyl-1-silacyclobutanes . The ethoxy group in 3-ethoxycyclobutan-1-ol is likely to affect its solubility and boiling point, although specific data on these properties are not provided in the papers.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Cyclobutane and Cyclopropane Derivatives
Yao and Shi (2007) described the reaction of Arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under mild conditions, catalyzed by Lewis acid, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This reaction demonstrates the potential of 3-ethoxycyclobutan-1-ol derivatives in synthesizing complex organic compounds (Yao & Shi, 2007).
2. Formation of Highly Oxygenated Cyclohexanone Derivatives
Matsuo et al. (2009) showed that 3-Ethoxycyclobutanones can react with silyl enol ethers to form 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid. This method offers a stereoselective approach to preparing highly oxygenated cyclohexanone derivatives, highlighting the versatility of 3-ethoxycyclobutan-1-ol in organic synthesis (Matsuo, Negishi, & Ishibashi, 2009).
3. Synthesis of 1-Silacyclobutanes
Maas and Bender (2000) reported the synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes, generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. These compounds underwent smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes, demonstrating the application of 3-ethoxycyclobutan-1-ol in synthesizing silacyclobutanes (Maas & Bender, 2000).
4. Antimicrobial Activity of Schiff Base Ligands
Cukurovalı et al. (2002) and Yilmaz & Cukurovalı (2003) studied Schiff base ligands containing cyclobutane and thiazole rings, which showed antimicrobial activities against various microorganisms. This research highlights the potential biomedical applications of compounds related to 3-ethoxycyclobutan-1-ol (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002) and (Yilmaz & Cukurovalı, 2003).
5. Cycloaddition Reactions
Onnagawa et al. (2016) and Matsuo et al. (2009) explored cycloaddition reactions involving 3-ethoxycyclobutanones. These studies illustrate the utility of 3-ethoxycyclobutan-1-ol in forming complex molecular structures through cycloaddition, contributing to the development of new synthetic methodologies (Onnagawa, Shima, Yoshimura, & Matsuo, 2016) and (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Eigenschaften
IUPAC Name |
3-ethoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

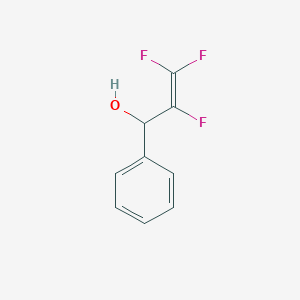

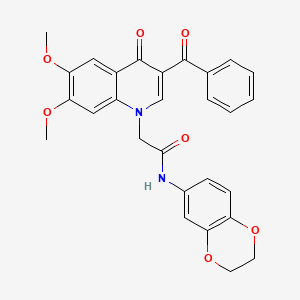
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
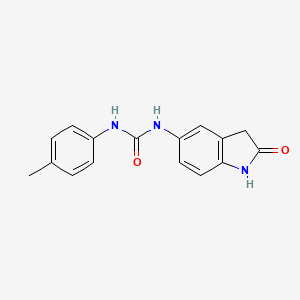
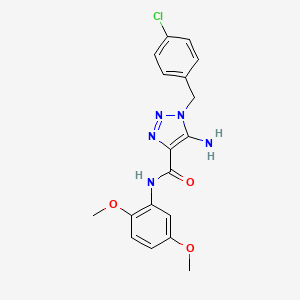
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)
![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
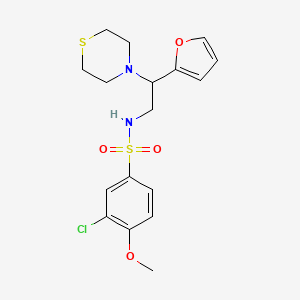
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
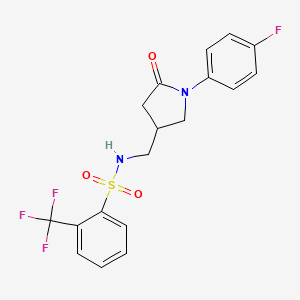
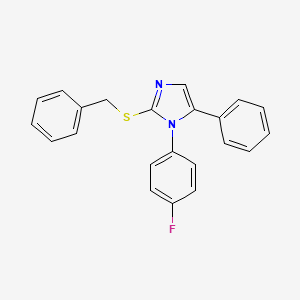
![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)